molecular formula C11H13N3O2S3 B2891250 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide CAS No. 403836-26-0

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B2891250
CAS No.: 403836-26-0
M. Wt: 315.42
InChI Key: ZFHGZHWCQVYTJA-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a [(furan-2-yl)methyl]sulfanyl acetamide moiety.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S3/c1-2-18-11-14-13-10(19-11)12-9(15)7-17-6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGZHWCQVYTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with sulfur or sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate as the nucleophile.

    Attachment of the Furan-2-ylmethylsulfanyl Group: This step involves the reaction of the thiadiazole derivative with furan-2-ylmethyl chloride or a similar reagent under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide would depend on its specific biological or chemical activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through mechanisms such as inhibition, activation, or binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

The ethylsulfanyl group at position 5 of the thiadiazole ring is a common feature in several analogs. Key comparisons include:

Compound Name Substituent at Position 5 Acetamide Side Chain Melting Point (°C) Yield (%) Biological Activity (if reported)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylsulfanyl 2-(2-isopropyl-5-methylphenoxy)acetamide 168–170 78 Not specified
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylsulfanyl 2-(2-methoxyphenoxy)acetamide 135–136 85 Not specified
1-(Adamantan-1-yl)-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (47) Ethylsulfanyl Adamantyl-ethanone N/A N/A 11β-HSD1 inhibition (potential for metabolic disorders)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1-naphthyl)acetamide Ethylsulfanyl 2-(1-naphthyl)acetamide N/A N/A Not reported

Key Observations :

  • The ethylsulfanyl group confers moderate to high yields (78–85%) in synthesis .
  • Bulkier substituents (e.g., adamantyl in compound 47) may enhance enzyme inhibitory activity but complicate solubility .
Variations in the Acetamide Side Chain

The [(furan-2-yl)methyl]sulfanyl group distinguishes the target compound from analogs with aromatic or heterocyclic substituents:

Compound Name Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound [(Furan-2-yl)methyl]sulfanyl ~329–345 (estimated) Potential for enhanced solubility due to furan’s polarity
N-(3-chlorophenyl)-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide () Benzylsulfanyl + chlorophenyl 397.9 Likely lipophilic; may influence membrane permeability
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Methoxybenzylsulfanyl + benzodioxin 457.5 Extended aromaticity may enhance binding to hydrophobic targets

Key Observations :

  • Furan-containing analogs (e.g., the target compound) may exhibit improved aqueous solubility compared to purely aromatic substituents (e.g., naphthyl in ).
  • Chlorophenyl or benzodioxin groups (e.g., ) could enhance target specificity in enzyme inhibition assays.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiadiazole ring, which is known for various pharmacological properties, and a furan moiety that may enhance its biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₉N₃O₂S₂
  • Molecular Weight : 241.30 g/mol

Structural Features

FeatureDescription
Thiadiazole RingContains nitrogen and sulfur atoms enhancing reactivity
Furan RingContributes to potential electronic properties and reactivity
Ethylsulfanyl GroupIncreases lipophilicity, potentially aiding membrane permeability

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. The thiadiazole ring can form strong interactions with enzymes and receptors, leading to modulation of their activity. Specifically, compounds containing thiadiazole moieties have been associated with:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

Pharmacological Potential

Research highlights several pharmacological activities associated with thiadiazole derivatives:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects against bacteria and fungi .
  • Anti-inflammatory Properties : Thiadiazoles have been linked to reduced inflammation through inhibition of cyclooxygenase (COX) enzymes .
  • Anticancer Activity : Some studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation by targeting DNA synthesis pathways .

In Vitro Studies

A study on related thiadiazole compounds indicated promising results against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for some derivatives were reported as low as 4.37 μM, indicating potent activity . While specific data for this compound is limited, its structural similarity suggests potential for similar efficacy.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of thiadiazole derivatives to target proteins. For instance, docking studies indicated that certain thiadiazoles bind effectively to the active sites of 5-lipoxygenase (5-LOX), suggesting a mechanism for anti-inflammatory action . Such studies can be extended to this compound to elucidate its specific interactions at the molecular level.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other known thiadiazole derivatives reveals unique properties attributed to its specific functional groups:

Compound NameBiological Activity
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)furanAntimicrobial and anticancer activities
N-(5-bromothiazol-2-yl)furanAnti-inflammatory effects
N-(5-cyanothiazol)Selective inhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiadiazole and furan moieties. Key steps include coupling reactions (e.g., nucleophilic substitution or thiol-ene reactions) under inert atmospheres. Purity is ensured via recrystallization or chromatography (HPLC/Silica Gel) and validated by NMR (¹H/¹³C) and mass spectrometry (LC-MS) . Reaction conditions (temperature: 60–80°C; pH 7–8) must be tightly controlled to minimize by-products .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify substituent positions and connectivity (e.g., thiadiazole C-2 vs. C-5 substitution). Mass spectrometry (HRMS) confirms molecular weight, while single-crystal X-ray diffraction (SCXRD) resolves stereoelectronic effects and crystal packing . FT-IR identifies functional groups (e.g., sulfanyl, acetamide) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays (e.g., COX-2, α-glucosidase) using fluorometric/colorimetric methods .
  • Antimicrobial testing via broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence selectivity?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst use : Pd/C or CuI for cross-coupling reactions .
  • Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) reduces side reactions .
    • Selectivity is influenced by steric hindrance from the ethylsulfanyl group and electronic effects of the furan ring .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Analog synthesis : Replace ethylsulfanyl with methyl/propyl groups to assess hydrophobic interactions .
  • Pharmacophore modeling : Tools like Schrödinger or MOE identify critical binding motifs (e.g., thiadiazole’s π-π stacking) .
  • In silico docking : Predict interactions with targets (e.g., EGFR kinase) using AutoDock Vina .

Q. How should contradictory bioactivity data between analogs be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require:

  • Batch reproducibility checks : Verify purity via HPLC and elemental analysis .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) across labs .
  • Meta-analysis : Compare data from analogs with similar substituents (e.g., furan vs. thiophene derivatives) .

Q. What advanced techniques characterize its interaction with biomacromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized proteins .
  • Cryo-EM/X-ray co-crystallography : Resolve compound-protein complexes at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Q. Can computational models predict its metabolic stability or toxicity profile?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME or ProTox-II simulate metabolic pathways (e.g., CYP450 oxidation) and hepatotoxicity .
  • QSAR modeling : Corrogate substituent electronegativity with in vitro toxicity data (e.g., LD₅₀ in zebrafish) .

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